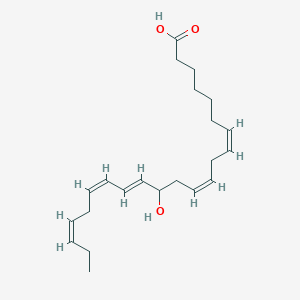

rac-13-Hydroxydocosapentaenoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(7Z,10Z,14E,16Z,19Z)-13-hydroxydocosa-7,10,14,16,19-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O3/c1-2-3-4-5-9-12-15-18-21(23)19-16-13-10-7-6-8-11-14-17-20-22(24)25/h3-4,6-7,9,12-13,15-16,18,21,23H,2,5,8,10-11,14,17,19-20H2,1H3,(H,24,25)/b4-3-,7-6-,12-9-,16-13-,18-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXSGJODUCMLMK-RBIAUOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CC=CC(CC=CCC=CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C=C\C(C/C=C\C/C=C\CCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Metabolic Fate and Regulation of Rac 13 Hydroxydocosapentaenoic Acid

Enzymatic Catabolism and Inactivation Pathways

The biological activity of lipid mediators is tightly controlled, and a key aspect of this regulation is their rapid enzymatic inactivation. For hydroxydocosapentaenoic acids, the primary catabolic pathway involves oxidation of the hydroxyl group.

A principal inactivation step for hydroxy fatty acids is dehydrogenation. An NAD+-dependent dehydrogenase enzyme, present in tissues such as the colonic mucosa, catalyzes the conversion of the hydroxy derivative into its corresponding keto metabolite. nih.gov In the case of 13-HDPA, this reaction would yield 13-oxo-docosapentaenoic acid. This conversion is a critical step in terminating the specific signals propagated by the hydroxylated form. Studies on the closely related 13-hydroxyoctadecadienoic acid (13-HODE) have shown this dehydrogenase activity is distinct from other known alcohol or prostaglandin (B15479496) dehydrogenases and can be potently inhibited by compounds like disulfiram. nih.gov

Beyond direct dehydrogenation, other enzymatic processes common to fatty acid metabolism likely contribute to the catabolism of 13-HDPA. These can include:

Peroxidation: Further metabolism by lipoxygenase (LOX) or cyclooxygenase (COX) enzymes can introduce additional functional groups, altering or inactivating the molecule.

Beta-oxidation: Like other fatty acids, 13-HDPA can be shortened through the mitochondrial or peroxisomal beta-oxidation pathways, breaking it down for energy production.

Conjugation: Inactivation can also occur through conjugation with molecules like glutathione (B108866), a process that increases water solubility and facilitates excretion. This is a known pathway for maresins, which are also docosanoids. mdpi.com

Table 1: Potential Enzymatic Pathways in 13-HDPA Catabolism

| Enzyme/Pathway | Action on 13-HDPA (Inferred) | Outcome | Reference |

|---|---|---|---|

| 13-Hydroxy-fatty acid Dehydrogenase | NAD+-dependent oxidation of the C13 hydroxyl group | Formation of 13-oxo-docosapentaenoic acid; inactivation of signaling activity. | nih.gov |

| Lipoxygenases (LOX) | Introduction of additional hydroperoxy groups | Creation of more complex, potentially less active or differently active, metabolites. | researchgate.net |

| Beta-oxidation | Chain-shortening of the fatty acid backbone | Degradation for energy production. | nih.gov |

| Glutathione S-transferase (GST) | Conjugation with glutathione | Increased water solubility for cellular export and excretion. | mdpi.com |

Integration into Endogenous Lipid Signaling Networks

13-HDPA does not function in isolation; it is part of a complex and interconnected web of lipid signaling. As a docosanoid, it belongs to a class of mediators derived from 22-carbon PUFAs that includes resolvins, protectins, and maresins—compounds known for their potent roles in the resolution of inflammation. mdpi.com

The integration of 13-HDPA into these networks occurs through several mechanisms:

Receptor Interaction: Hydroxy fatty acids can act as signaling ligands by binding to specific receptors. A key target is the family of Peroxisome Proliferator-Activated Receptors (PPARs). The related molecule 13-HODE is known to be an activator of PPARγ, a nuclear receptor that plays a critical role in lipid metabolism and inflammation. themedicalbiochemistrypage.orgnih.gov Activation of PPARγ can, in turn, suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov Other G protein-coupled receptors (GPCRs) are also common targets for lipid mediators, initiating downstream cascades involving protein kinases and transcription factors. mdpi.com

Crosstalk with Eicosanoid Pathways: The enzymes that produce docosanoids like 13-HDPA are the same ones that produce eicosanoids (e.g., prostaglandins (B1171923), leukotrienes) from arachidonic acid. researchgate.net The availability of DPA as a substrate for these enzymes can competitively inhibit the production of pro-inflammatory eicosanoids, thus shifting the balance of signaling toward a pro-resolving state.

Modulation of the Endocannabinoid System (ECS): The ECS, comprising cannabinoid receptors (CB1 and CB2), endogenous ligands (like anandamide (B1667382) and 2-AG), and metabolic enzymes (FAAH and MAGL), is a crucial lipid signaling network. mdpi.com The metabolism of endocannabinoids is intrinsically linked to the broader PUFA metabolic pool, as arachidonic acid is a precursor for 2-AG and a breakdown product of anandamide. mdpi.com While direct interactions are still under investigation, metabolites from other PUFAs can influence the tone and activity of the ECS.

Table 2: Integration of 13-HDPA into Lipid Signaling Networks

| Signaling Network/Pathway | Potential Role/Interaction of 13-HDPA | Key Molecules Involved | Reference |

|---|---|---|---|

| PPAR Signaling | Acts as a ligand for PPARs, particularly PPARγ, to regulate gene expression related to lipid metabolism and inflammation. | PPARγ, TNF-α, IL-1β | themedicalbiochemistrypage.orgnih.gov |

| Pro-Resolving Lipid Mediator Pathways | Functions alongside resolvins, protectins, and maresins to actively resolve inflammation. | ALX/FPR2, GPR32, LOX, COX | mdpi.commdpi.com |

| Eicosanoid Pathways | Substrate competition (DPA vs. Arachidonic Acid) can reduce the synthesis of pro-inflammatory prostaglandins and leukotrienes. | Prostaglandins, Leukotrienes, COX, LOX | researchgate.net |

| Endocannabinoid System (ECS) | Potential for indirect modulation by influencing the availability of precursor fatty acids and metabolic enzymes shared with the ECS. | Anandamide, 2-AG, FAAH, MAGL | mdpi.commdpi.com |

Factors Influencing Metabolic Fluxes of Hydroxydocosapentaenoic Acids

Key influencing factors include:

Hormonal Regulation: Hormones are critical regulators of lipid metabolism. Insulin (B600854), for example, can influence the expression and activity of enzymes involved in fatty acid elongation and desaturation. mdpi.comnih.gov

Genetic and Transcriptional Control: The expression of metabolic enzymes is controlled by transcription factors. Key regulators in lipid metabolism include PPARα, which promotes fatty acid oxidation, and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which is involved in lipogenesis. mdpi.com The circadian clock protein Nr1d1 has also been shown to influence lipid metabolism by interacting with PPARα. aging-us.com

Physiological and Pathophysiological States: Conditions such as age, sex, and the presence of disease can significantly alter metabolic fluxes. researchgate.net For instance, levels of related hydroxy fatty acids have been found to be lower in individuals with obesity and are negatively correlated with insulin resistance. nih.gov Furthermore, inflammatory states or tissue injury can dramatically upregulate the production of these signaling lipids as part of the body's response. nih.gov

Table 3: Factors Regulating the Metabolic Flux of Hydroxydocosapentaenoic Acids

| Factor Category | Specific Factor | Effect on HDPA Flux | Reference |

|---|---|---|---|

| Nutritional | Dietary DPA/EPA Intake | Increases substrate availability for 13-HDPA synthesis. | mdpi.com |

| Glucose Levels | Can modulate the expression of metabolic enzymes. | mdpi.com | |

| Hormonal | Insulin | Regulates enzymes involved in PUFA synthesis pathways. | mdpi.comnih.gov |

| Transcriptional | PPARα | Promotes fatty acid oxidation, potentially increasing catabolism. | mdpi.comaging-us.com |

| SREBP-1c | Influences lipogenesis and overall lipid pool composition. | mdpi.com | |

| Physiological | Age | Can alter enzyme expression and metabolic efficiency. | aging-us.comresearchgate.net |

| Sex | Can influence baseline lipid profiles. | researchgate.net | |

| Pathophysiological | Obesity | May decrease circulating levels of related hydroxy fatty acids. | nih.gov |

| Inflammation | Upregulates the synthesis of lipid mediators, including HDPA. | nih.gov | |

| Calorie Restriction | Can counteract age-related changes in lipid metabolism. | aging-us.com |

Cellular and Molecular Mechanisms of Action of Hydroxydocosapentaenoic Acid Metabolites

Modulation of Cellular Signaling Pathways

Metabolites of omega-3 polyunsaturated fatty acids, which are structurally related to 13-HDPA, have been shown to modulate the activity of Mitogen-Activated Protein Kinases (MAPKs). nih.gov The MAPK family, including extracellularly-regulated kinases 1 and 2 (ERK1/ERK2), are pivotal in transducing signals from the cell surface to the nucleus, thereby regulating processes like cell proliferation and differentiation. nih.gov

Research on EPA and DHA has demonstrated that these fatty acids can diminish the induced enzyme activity of ERK1/ERK2 in Jurkat T-cells. nih.gov This suggests that these omega-3 fatty acid derivatives can interfere with the upstream activation of the MAPK cascade. nih.gov Interestingly, the effects of EPA and DHA appear to be context-dependent, as they have also been observed to potentiate MAPK activation under certain conditions, such as in the presence of a phosphatase inhibitor. nih.gov This indicates a complex regulatory role, potentially acting at different points both upstream and downstream of key kinases like MEK1/2. nih.gov

Table 1: Effects of Related Omega-3 Fatty Acid Metabolites on MAPK Signaling

| Compound | Cell Type | Effect on MAPK Pathway | Reference |

|---|---|---|---|

| EPA | Jurkat T-cells | Diminished PMA- and anti-CD3-induced ERK1/ERK2 activity | nih.gov |

| DHA | Jurkat T-cells | Diminished PMA- and anti-CD3-induced ERK1/ERK2 activity | nih.gov |

The Nuclear Factor-κB (NF-κB) pathway is a cornerstone of the inflammatory response, and its modulation is a key mechanism for the anti-inflammatory effects of omega-3 fatty acid metabolites. nih.govresearchgate.net NF-κB activation involves the phosphorylation and subsequent degradation of its inhibitor, IκB, allowing the NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.gov

Studies have shown that DHA can inhibit the nuclear translocation of NF-κB in astrocytes, thereby reducing the expression of pro-inflammatory mediators. nih.gov This is achieved, in part, by decreasing the phosphorylation of IκB. nih.gov Furthermore, in human adipose-derived stem cells, fish oil rich in EPA has been found to mitigate lipopolysaccharide (LPS)-induced increases in NF-κB activity. nih.gov In macrophages, DHA has been shown to suppress NF-κB activation by inhibiting the phosphorylation of IκBα and promoting the nuclear translocation of the repressive p50-p50 homodimer over the pro-inflammatory p50-p65 heterodimer. researchgate.net Some evidence also points to a mechanism involving the deacetylation of the p65 subunit of NF-κB through the activation of the AMPK/SIRT1 pathway by omega-3 PUFAs. plos.org

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and the inflammatory response. nih.gov Omega-3 fatty acids and their metabolites are known natural ligands for PPAR-γ. nih.gov

The activation of PPAR-γ by these fatty acids can lead to a variety of cellular responses. For example, in human meibomian gland epithelial cells, EPA activates PPAR-γ signaling, leading to cell cycle exit and lipid accumulation. nih.gov In the context of adipogenesis, EPA has been shown to have a complex role, sometimes acting as a PPAR-γ activator while also exhibiting anti-adipogenic effects under certain conditions. mdpi.com The anti-inflammatory actions of PPAR-γ activation are, in part, mediated by its ability to interfere with the signaling pathways of pro-inflammatory transcription factors like NF-κB. nih.gov

The precise influence of rac-13-Hydroxydocosapentaenoic Acid on the Rac/eNOS pathway is not well-documented. However, the interplay between nitric oxide (NO) production by endothelial nitric oxide synthase (eNOS) and the activity of small GTPases like Rac is crucial for endothelial function and vascular permeability. Future research may elucidate how DPA metabolites could modulate this pathway, potentially impacting vascular health.

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a primary cellular defense mechanism against oxidative stress. nih.govmdpi.com Nrf2 is a transcription factor that, under conditions of oxidative stress, translocates to the nucleus and induces the expression of a battery of antioxidant genes, including HO-1. nih.gov

There is significant evidence that omega-3 fatty acid metabolites can activate this protective pathway. researchgate.net For instance, DHA has been shown to induce the translocation of Nrf2 to the nucleus in astrocytes. nih.gov This activation of the Nrf2/HO-1 pathway is believed to contribute to the antioxidant and anti-inflammatory properties of these fatty acids. researchgate.netfrontiersin.org The activation of Nrf2 can, in turn, suppress NF-κB signaling, highlighting a critical point of crosstalk between antioxidant and inflammatory pathways. researchgate.net

Table 2: Modulation of Nrf2/HO-1 Pathway by Related Omega-3 Fatty Acids

| Compound | Cell Type/Model | Effect on Nrf2/HO-1 Pathway | Reference |

|---|---|---|---|

| DHA | Astrocytes | Induced nuclear translocation of Nrf2 | nih.gov |

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor involved in cell proliferation, survival, and inflammation. nih.govnih.gov The phosphorylation of STAT3 is a critical step in its activation. nih.gov

Research on a dihydroxy-DHA derivative, 13R,20-diHDHA, has shown that it can reduce the phosphorylation of STAT3 in breast cancer cells. nih.gov This inhibition of STAT3 activity was linked to an increase in reactive oxygen species (ROS) and a subsequent decrease in the secretion of the pro-inflammatory cytokine IL-6. nih.gov Similarly, EPA has been found to inhibit STAT3 phosphorylation in pancreatic cancer cells, which was associated with the suppression of hepassocin expression. nih.gov These findings suggest that hydroxylated metabolites of omega-3 fatty acids could potentially regulate STAT3-mediated signaling, which has implications for cancer and inflammatory diseases. nih.govnih.gov

Receptor-Mediated Biological Responses

The biological activities of hydroxydocosapentaenoic acid (HDPA) metabolites, including rac-13-Hydroxydocosapentaenoic Acid, are often initiated through their interaction with specific cell surface receptors. These interactions trigger intracellular signaling cascades that ultimately modulate cellular functions. A key family of receptors involved in mediating the effects of these lipid metabolites is the G protein-coupled receptor (GPCR) family.

G Protein-Coupled Receptor (GPCR) Interactions (e.g., GPR18, GPR32, GPR37, GPR120)

Recent research has identified several GPCRs as potential receptors for HDPA metabolites, implicating them in the resolution of inflammation and other physiological processes.

GPR18: Initially identified as an orphan receptor, GPR18 is now recognized as a receptor for N-arachidonyl glycine (B1666218) (NAGly). nih.govsigmaaldrich.com It is expressed in various tissues, including the immune system and the central nervous system. sigmaaldrich.commdpi.com The activation of GPR18 has been linked to immunological processes and the inhibition of inflammatory reactions. mdpi.com While direct interaction studies with rac-13-HDPA are limited, the structural similarities between HDPA metabolites and known GPR18 ligands suggest a potential interaction that warrants further investigation.

GPR32: This receptor is a human G protein-coupled receptor that plays a role in resolving acute inflammation. rndsystems.com Notably, GPR32 is considered a pseudogene in mice and rats. guidetomalariapharmacology.org It is activated by the pro-resolving mediator resolvin D1 (RvD1), a derivative of docosahexaenoic acid (DHA). rndsystems.comguidetomalariapharmacology.orgnih.gov Given that HDPA is structurally related to DHA, it is plausible that 13-HDPA could also interact with GPR32, potentially contributing to its pro-resolving functions. GPR32 is expressed on various immune cells, including neutrophils, macrophages, and certain lymphocyte subsets. wikipedia.org

GPR37: Also known as the parkin-associated endothelin-like receptor (PAEL-R), GPR37 is highly expressed in the brain and has been implicated in neuroprotective mechanisms. embopress.orgnih.gov It has been identified as a receptor for the neuroprotective factors prosaptide (B10822537) and prosaposin. emory.edu While direct binding of 13-HDPA to GPR37 has not been definitively established, the involvement of GPR37 in cellular stress responses and inflammation suggests it could be a potential target for lipid mediators. nih.gov

GPR120: This receptor, also known as Free Fatty Acid Receptor 4 (FFA4), is a receptor for omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). nih.govnih.gov GPR120 activation is known to mediate potent anti-inflammatory and insulin-sensitizing effects. nih.gov Given the structural similarity of 13-HDPA to these omega-3 fatty acids, it is a strong candidate for interaction with GPR120, which could explain some of its anti-inflammatory properties.

Table 1: GPCRs and their Potential Interaction with HDPA Metabolites

| Receptor | Known Ligands | Potential Role in HDPA Signaling | Key Expressing Tissues/Cells |

|---|---|---|---|

| GPR18 | N-arachidonyl glycine (NAGly) nih.govsigmaaldrich.com | Potential for interaction due to structural similarities, mediating anti-inflammatory effects. | Immune cells, Central Nervous System sigmaaldrich.commdpi.com |

| GPR32 | Resolvin D1 (RvD1) rndsystems.comguidetomalariapharmacology.orgnih.gov | Plausible interaction due to structural relation to DHA, contributing to pro-resolving functions. | Neutrophils, Macrophages, Lymphocytes wikipedia.org |

| GPR37 | Prosaptide, Prosaposin emory.edu | Potential target for lipid mediators involved in cellular stress and inflammation. | Brain embopress.orgnih.gov |

| GPR120 | EPA, DHA nih.govnih.gov | Strong candidate for interaction, mediating anti-inflammatory effects. | Adipocytes, Macrophages, Intestinal Epithelial Cells nih.govnih.gov |

Specificity of ALX/FPR2, LGR6, and RORα Engagements

Beyond the GPCRs mentioned above, other receptors have been implicated in the actions of lipid mediators, and their potential engagement by 13-HDPA is an area of active research.

ALX/FPR2: The formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX), is a key receptor in the resolution of inflammation. nih.govwikipedia.org It binds a diverse range of ligands, including the pro-resolving lipid mediator lipoxin A4 (LXA4) and resolvin D1. wikipedia.orgnih.govguidetopharmacology.org The activation of ALX/FPR2 is critical for stimulating the phagocytosis of apoptotic cells by macrophages, a crucial step in resolving inflammation. nih.govnih.gov Given the pro-resolving nature of many docosanoids, investigating the specific interaction and signaling of 13-HDPA through ALX/FPR2 is a significant area of interest.

LGR6: Leucine-rich repeat-containing G-protein-coupled receptor 6 (LGR6) is recognized as a marker for certain stem and progenitor cells and is involved in tissue development and repair. nih.gov It is also implicated in the Wnt signaling pathway. nih.govmdpi.com While direct interactions with lipid mediators like 13-HDPA have not been extensively studied, the role of LGR6 in tissue regeneration suggests a potential indirect link to the resolution of inflammation where such lipid mediators are key players.

RORα: The retinoic acid receptor-related orphan receptor-α (RORα) is a nuclear receptor that plays a role in regulating development, metabolism, and inflammation. nih.govnih.gov RORα can influence the expression of genes involved in T-helper 17 (TH17) cell differentiation, which are critical in many inflammatory diseases. nih.gov As some lipid mediators can influence nuclear receptor activity, the potential for 13-HDPA to modulate RORα activity, thereby affecting inflammatory responses, is a plausible mechanism of action.

Influence on Membrane Lipid Organization and Protein Interactions

The cellular membrane is a dynamic structure, and its composition and organization are critical for proper cell function. Hydroxydocosapentaenoic acid metabolites, being lipids themselves, can potentially influence the physical properties of the cell membrane. This can occur through their incorporation into the phospholipid bilayer, which may alter membrane fluidity, thickness, and the formation of specialized lipid microdomains known as lipid rafts.

Changes in the lipid environment of the membrane can, in turn, affect the function of membrane-associated proteins. This includes the clustering, conformational state, and signaling activity of receptors and other transmembrane proteins. For instance, the localization of receptors like GPR37 within the membrane and its interaction with other membrane proteins are crucial for its signaling functions. nih.gov The integration of 13-HDPA into the membrane could therefore indirectly modulate cellular signaling by altering the membrane environment in which these proteins operate.

Mechanisms of Leukocyte and Macrophage Function Modulation

Leukocytes and macrophages are central players in the inflammatory response. The modulation of their function is a key aspect of the biological activity of pro-resolving lipid mediators.

Regulation of Phagocytosis and Efferocytosis

Phagocytosis, the process of engulfing particles such as pathogens, and efferocytosis, the specific clearance of apoptotic (dying) cells, are fundamental functions of macrophages. nih.govyoutube.com The efficient removal of apoptotic cells by macrophages is essential for the resolution of inflammation and the prevention of secondary necrosis and further tissue damage. nih.govnih.gov

Pro-resolving mediators, often acting through receptors like ALX/FPR2, are known to enhance the capacity of macrophages to perform phagocytosis and efferocytosis. nih.govnih.govresearchgate.net For instance, the clearance of apoptotic endothelial cells by macrophages is a critical step in the resolution of vascular inflammation and wound healing. nih.gov By promoting efferocytosis, 13-HDPA could contribute to a non-inflammatory and pro-resolving microenvironment. nih.govbiorxiv.org This process not only removes cellular debris but also reprograms macrophages towards an anti-inflammatory and tissue-reparative phenotype. nih.govfrontiersin.org

Impact on Leukocyte Migration and Infiltration

The recruitment of leukocytes, particularly neutrophils, to a site of injury or infection is a hallmark of the initial phase of inflammation. However, the continued infiltration of these cells can lead to tissue damage. Pro-resolving mediators play a crucial role in halting further leukocyte recruitment and promoting their clearance from the inflamed tissue.

While specific studies on rac-13-HDPA's direct effects on leukocyte migration are emerging, related lipid mediators are known to inhibit neutrophil chemotaxis and infiltration. This is often mediated through GPCRs expressed on leukocytes. For example, activation of GPR18 has been shown to drive cellular migration of microglia. sigmaaldrich.com Therefore, it is plausible that 13-HDPA, by interacting with such receptors, can modulate leukocyte trafficking, thereby limiting the inflammatory infiltrate and promoting the transition to a resolving state.

Table 2: Summary of Cellular and Molecular Mechanisms

| Mechanism | Key Processes | Potential Role of rac-13-HDPA |

|---|---|---|

| Receptor-Mediated Signaling | Activation of GPCRs (GPR18, GPR32, GPR37, GPR120), ALX/FPR2. | Initiation of intracellular signaling cascades that modulate inflammation and resolution. |

| Membrane Interactions | Alteration of lipid bilayer properties, influence on membrane protein function. | Indirect modulation of cellular signaling by changing the membrane environment. |

| Macrophage Function | Enhancement of phagocytosis and efferocytosis. | Promotion of apoptotic cell clearance and reprogramming of macrophages to a pro-resolving phenotype. |

| Leukocyte Function | Inhibition of migration and infiltration. | Reduction of inflammatory infiltrate and promotion of the resolution of inflammation. |

Phenotypic Shifts in Macrophages

Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes in response to microenvironmental cues. This process, known as polarization, is critical in orchestrating inflammatory responses and their subsequent resolution. The two major phenotypes are the pro-inflammatory M1 (classically activated) macrophages and the anti-inflammatory and pro-resolving M2 (alternatively activated) macrophages. mdpi.comdntb.gov.ua Specialized pro-resolving mediators (SPMs), a superfamily of lipid metabolites derived from polyunsaturated fatty acids, are key regulators of this process, generally steering macrophages towards a resolution-promoting M2 phenotype. nih.govnih.gov

Metabolites of docosapentaenoic acid (DPA), an omega-3 fatty acid, are emerging as significant modulators of macrophage function. nih.gov While direct and detailed research exclusively on rac-13-Hydroxydocosapentaenoic Acid is limited, studies on closely related DPA-derived compounds, including the 13-series resolvins (RvTs), provide significant insight into their likely mechanisms and effects on macrophage polarization. nih.govfrontiersin.org

Research has identified a series of DPA-derived SPMs, termed 13-series resolvins (RvT1, RvT2, RvT3, and RvT4), which are characterized by a hydroxyl group at the 13-carbon position. nih.gov These molecules have demonstrated potent anti-inflammatory and pro-resolving activities. In human macrophages, RvT1 has been shown to block the activation of the inflammasome, a key component of the M1 inflammatory response, leading to a decrease in the expression of caspase-1 and the potent pro-inflammatory cytokine Interleukin-1β. nih.gov

Further studies on other hydroxylated metabolites of DPA have provided quantitative evidence of their capacity to induce phenotypic shifts in macrophages. A study utilizing a murine macrophage cell line (RAW 264.7) investigated the effects of 17(S)-hydroxy-docosapentaenoic acid (17-HDPAn-6) and 10,17(S)-dihydroxy-docosapentaenoic acid (10,17-HDPAn-6), both derived from n-6 DPA. The findings indicated that these compounds actively promote a shift from the M1 to the M2 phenotype. nih.gov This was demonstrated by a significant downregulation of M1-associated genes and an upregulation of M2-associated genes. nih.gov

Specifically, treatment with these DPA metabolites led to a marked decrease in the gene expression of pro-inflammatory markers such as Tumor Necrosis Factor-α (TNF-α) and Inducible Nitric Oxide Synthase (iNOS). nih.gov Concurrently, they increased the expression of genes characteristic of the M2 phenotype, including the Interleukin-1 receptor antagonist (IL-1ra), a key anti-inflammatory cytokine, and the Scavenger Receptor Type A (SRA), which is involved in the clearance of cellular debris. nih.gov These findings collectively suggest that hydroxydocosapentaenoic acid metabolites play a crucial role in reprogramming macrophages to support the resolution of inflammation.

The table below summarizes the research findings on the modulation of macrophage polarization markers by DPA-derived metabolites.

| Compound | Macrophage Marker | Marker Type | Percent Change in Gene Expression | Research Finding |

| 10,17(S)-dihydroxy-docosapentaenoic acid | TNF-α | M1 (Pro-inflammatory) | ↓ approx. 50% | Promotes polarization towards the M2 phenotype. nih.gov |

| iNOS | M1 (Pro-inflammatory) | ↓ approx. 60% | Promotes polarization towards the M2 phenotype. nih.gov | |

| IL-1ra | M2 (Anti-inflammatory) | ↑ approx. 120% | Promotes polarization towards the M2 phenotype. nih.gov | |

| SRA | M2 (Pro-resolving) | ↑ approx. 60% | Promotes polarization towards the M2 phenotype. nih.gov | |

| 17(S)-hydroxy-docosapentaenoic acid | TNF-α | M1 (Pro-inflammatory) | ↓ approx. 40% | Promotes polarization towards the M2 phenotype. nih.gov |

| iNOS | M1 (Pro-inflammatory) | ↓ approx. 50% | Promotes polarization towards the M2 phenotype. nih.gov | |

| IL-1ra | M2 (Anti-inflammatory) | ↑ approx. 100% | Promotes polarization towards the M2 phenotype. nih.gov | |

| SRA | M2 (Pro-resolving) | ↑ approx. 40% | Promotes polarization towards the M2 phenotype. nih.gov |

Roles in Physiological and Pathophysiological Processes

Contribution to Inflammation Resolution Processes

rac-13-Hydroxydocosapentaenoic Acid (13-HDPA) is a specialized pro-resolving mediator (SPM) precursor that plays a significant role in the resolution phase of acute inflammation. nih.gov The biosynthesis of 13-series resolvins (RvTs), which are potent anti-inflammatory and pro-resolving molecules, begins with the conversion of n-3 docosapentaenoic acid (DPAn-3) by the cyclooxygenase-2 (COX-2) enzyme to 13(R)-HpDPA. This intermediate is then reduced to 13(R)-HDPA. researchgate.net Subsequent enzymatic actions on 13(R)-HDPA lead to the formation of four different RvTs (RvT1, RvT2, RvT3, and RvT4). nih.govresearchgate.net

The significance of 13-HDPA as the central precursor to the 13-series resolvins has been confirmed through LC/MS-MS metabololipidomics and stereoselective synthesis. nih.gov Matching the analytical data of synthetic 13(R)-HDPA with the endogenously produced material from infectious exudates, endothelial cells, and human recombinant COX-2 enzyme provides strong evidence for its pivotal role. nih.gov Furthermore, incubation of stereochemically pure 13(R)-HDPA with isolated human neutrophils resulted in the production of all four RvTs, demonstrating its direct conversion to these pro-resolving mediators. nih.gov

The process of inflammation resolution is critical for returning tissue to homeostasis after injury or infection. A failure in this process can lead to chronic inflammation and associated diseases. The biosynthesis of 13-HDPA and its subsequent conversion to resolvins represent a key endogenous pathway for actively terminating the inflammatory response.

Table 1: Biosynthesis of 13-Series Resolvins from 13(R)-HDPA

| Precursor | Key Enzyme(s) | Product(s) | Reference |

| n-3 Docosapentaenoic Acid (DPAn-3) | COX-2, Peroxidase | 13(R)-HDPA | researchgate.net |

| 13(R)-HDPA | Lipoxygenases (in neutrophils) | RvT1, RvT2, RvT3, RvT4 | nih.gov |

Interplay with Immune Cell Activation and Regulation

The influence of rac-13-Hydroxydocosapentaenoic Acid and its derivatives extends to the direct modulation of immune cell functions. While direct studies on rac-13-HDPA's effect on various immune cells are part of ongoing research, the actions of its parent compounds and related lipid mediators provide significant insights. For instance, the omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) have been shown to differentially modulate neutrophil functions. Both can increase the production of reactive oxygen species (ROS) under certain conditions, but DHA specifically enhances phagocytic and fungicidal activities. nih.gov

In the context of macrophages, which are central to both initiating and resolving inflammation, related hydroxy fatty acids have demonstrated significant regulatory effects. nih.gov For example, 13-hydroxyoctadecadienoic acid (13-HODE), a similar lipid mediator derived from linoleic acid, can influence macrophage chemokine receptor expression, which is crucial for their migration and adhesion to sites of inflammation. nih.gov Specifically, 13-HODE has been shown to increase the expression of CX3CR1 and reduce CCR2. nih.gov Furthermore, the enantiomers of 13-HODE exhibit opposing effects on cell growth and apoptosis in certain cell lines, with 13(S)-HODE promoting apoptosis through PPARγ activation and 13(R)-HODE promoting cell growth. nih.gov This highlights the stereospecificity and complexity of these lipid mediators' actions.

The broader family of lipid mediators to which 13-HDPA belongs is known to be involved in the regulation of various immune cells, including T-cells and B-cells, often through the activation of specific signaling pathways and transcription factors. nih.govnih.gov For example, EPA and DHA have been shown to suppress the expression of Th2 cytokines, such as IL-4 and IL-13, in basophilic leukemia cells, suggesting a role in mitigating allergic inflammatory responses. nih.gov

Table 2: Effects of Related Lipid Mediators on Immune Cell Functions

| Lipid Mediator | Immune Cell Type | Observed Effect | Reference |

| DHA | Neutrophils | Increased phagocytic and fungicidal activity | nih.gov |

| EPA | Neutrophils | Increased superoxide (B77818) release | nih.gov |

| 13-HODE | Macrophages | Increased CX3CR1 expression, reduced CCR2 expression | nih.gov |

| 13(S)-HODE | Caco-2 cells | Decreased cell growth, induced apoptosis via PPARγ | nih.gov |

| 13(R)-HODE | Caco-2 cells | Increased cell growth | nih.gov |

| EPA and DHA | Basophilic leukemia cells | Suppressed IL-4 and IL-13 expression | nih.gov |

Implications in Cellular Homeostasis

The role of rac-13-Hydroxydocosapentaenoic Acid and its metabolic products extends to the maintenance of cellular homeostasis, a process intrinsically linked to the balance between cell survival, proliferation, and apoptosis. Dysregulation of these processes can contribute to various pathological conditions.

One of the key mechanisms through which related lipid mediators exert their effects on cellular homeostasis is through the modulation of signaling pathways that control cell fate. For instance, studies on 13-HODE enantiomers have shown that 13(S)-HODE can induce apoptosis, a form of programmed cell death essential for removing damaged or unwanted cells. nih.gov This effect was linked to the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in regulating gene expression related to cell differentiation and apoptosis. nih.gov Conversely, 13(R)-HODE was found to promote cell growth. nih.gov This differential effect of enantiomers suggests that the balance between them could be crucial for maintaining homeostasis in tissues like the intestinal epithelium. nih.gov

Furthermore, the cellular response to oxidative stress is a critical aspect of homeostasis. While direct evidence for rac-13-HDPA is still emerging, related omega-3 fatty acids and their metabolites have been implicated in modulating oxidative stress responses. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, can lead to cellular damage and trigger apoptosis if not properly controlled. mdpi.com The interplay between lipid mediators and signaling pathways, such as the Akt/mTOR pathway, which is involved in cell survival and proliferation, is an active area of investigation. mdpi.com Insufficient levels of certain cellular proteins can increase the susceptibility of cells to apoptosis following injury, highlighting the intricate network of factors that maintain cellular health. nih.gov

Table 3: Research Findings on the Role of Related Compounds in Cellular Homeostasis

| Compound/Factor | Cell Type/Model | Key Finding | Implication for Homeostasis | Reference |

| 13(S)-HODE | Caco-2 cells | Induces apoptosis via PPARγ activation | Regulation of cell turnover | nih.gov |

| 13(R)-HODE | Caco-2 cells | Promotes cell growth | Regulation of cell proliferation | nih.gov |

| Insufficient TRIP13 | Mouse kidney tubular epithelial cells | Increased susceptibility to apoptosis after injury | Maintenance of tissue integrity | nih.gov |

Analytical and Methodological Approaches in Rac 13 Hydroxydocosapentaenoic Acid Research

Advanced Chromatographic and Spectrometric Techniques

Modern analytical workflows for lipid mediators like 13-HDPA combine the separation power of liquid chromatography with the specificity and sensitivity of mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the comprehensive profiling of oxygenated polyunsaturated fatty acids in biological samples. aocs.org This method allows for the detection and quantification of a wide array of lipid mediators from fatty acids such as docosahexaenoic acid (DHA), the precursor to 13-HDPA. The general approach involves an initial solid-phase extraction (SPE) to isolate lipids from the biological matrix, followed by LC-MS/MS analysis. The system can be operated in a non-targeted, full-scan mode to discover a broad range of metabolites or in a targeted mode like multiple reaction monitoring (MRM) for highly sensitive and specific quantification of known analytes. nih.govnih.gov In the MRM mode, specific precursor-to-product ion transitions are monitored for the analyte of interest, which for 13-HDPA would involve the transition from its deprotonated molecular ion [M-H]⁻ to characteristic fragment ions.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Isolation and Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common separation technique coupled with mass spectrometry for the analysis of 13-HDPA and related fatty acids. aocs.org The separation is typically achieved on a C18 stationary phase, which separates molecules based on their hydrophobicity. A mobile phase gradient, often consisting of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) with a formic acid modifier, is used to elute the compounds from the column. nih.gov Less polar compounds are retained longer on the column than more polar ones. This technique effectively separates different classes of lipid mediators and can resolve positional isomers, which is crucial for distinguishing 13-HDPA from other hydroxydocosapentaenoic acids.

Application of Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-high-performance liquid chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with smaller particles (typically under 2 μm), UHPLC systems achieve higher resolution, greater sensitivity, and much faster analysis times. A validated UHPLC-MS/MS method for the related fatty acids, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), demonstrates the power of this technique. mtoz-biolabs.com Such methods can achieve run times as short as 1.5 minutes, facilitating high-throughput analysis essential for pharmacokinetic studies or large-scale lipidomic profiling. mtoz-biolabs.com The application of UHPLC-MS/MS to 13-HDPA analysis allows for rapid and robust quantification in complex biological samples with very small sample volumes. mtoz-biolabs.com

Table 1: Comparison of Chromatographic Techniques for Hydroxy Fatty Acid Analysis

| Technique | Primary Application | Key Advantages | Typical Stationary Phase | Common Detectors |

|---|---|---|---|---|

| LC-MS/MS | Comprehensive profiling and quantification | High sensitivity and specificity; suitable for complex mixtures. aocs.orgnih.gov | C18 | Triple Quadrupole or Ion Trap Mass Spectrometer |

| RP-HPLC | Isolation and separation prior to detection | Robust separation based on hydrophobicity; resolves positional isomers. | C18 | UV, Mass Spectrometer |

| UHPLC-MS/MS | High-throughput quantitative analysis | Very fast run times; increased resolution and sensitivity. mtoz-biolabs.com | Sub-2 µm C18 | Tandem Mass Spectrometer |

Stereoselective Analysis Methodologies

Because the biological activity of hydroxylated fatty acids often depends on their specific stereochemistry (R vs. S configuration), methods that can separate and identify individual enantiomers are critical.

Chiral-Phase Chromatography for Enantiomeric Separation

To separate the two enantiomers of 13-HDPA, (13R)-HDPA and (13S)-HDPA, chiral-phase chromatography is employed. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, and macrocyclic glycopeptide-based CSPs are commonly used for the enantiomeric separation of chiral compounds. nih.govnih.gov For hydroxy fatty acids, direct separation can be challenging, and often requires derivatization of the hydroxyl and carboxyl groups to enhance the interaction with the CSP and improve chromatographic resolution. nih.gov The choice of the specific chiral column and mobile phase is crucial for achieving baseline separation of the enantiomers. nih.gov

Spectroscopic Techniques for Stereochemical Elucidation

Once the enantiomers are separated, spectroscopic methods are used to determine their absolute configuration.

Electronic Circular Dichroism (ECD): Circular dichroism is a form of spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com Enantiomers produce ECD spectra that are mirror images of each other. The absolute configuration of an unknown enantiomer of 13-HDPA can be determined by comparing its experimental ECD spectrum to that of an authentic standard with a known configuration. nih.gov Alternatively, quantum chemical calculations can be used to predict the theoretical ECD spectrum for both the R and S configurations, and the experimental spectrum is then matched to the calculated one to make the assignment. nih.gov

Lipidomics Approaches for Comprehensive Metabolite Profiling

The study of specialized pro-resolving mediators (SPMs), including derivatives of docosapentaenoic acid (DPA), necessitates advanced analytical techniques capable of identifying and quantifying these potent, yet low-abundance, molecules within complex biological matrices. Lipidomics, a sub-discipline of metabolomics, provides the necessary tools for this comprehensive profiling.

Lipidomics strategies are broadly categorized as untargeted or targeted. Untargeted lipidomics is an exploratory approach designed to capture the widest possible range of lipids in a sample to discover novel compounds or identify changes in the lipid profile under different conditions. This strategy is crucial in the initial phases of research for identifying new bioactive mediators. For instance, the initial discovery of the 13-series resolvins (RvTs), which are biosynthesized from 13-hydroxydocosapentaenoic acid (13-HDPA), would rely on untargeted methods to detect previously unknown peaks in mass spectrometry data from relevant biological samples like inflammatory exudates.

Targeted lipidomics, in contrast, focuses on the precise detection and quantification of a predefined list of known lipid molecules. This approach offers higher sensitivity, specificity, and quantitative accuracy. Once novel mediators like the RvTs and their precursor 13-HDPA are identified, targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are developed. These methods are essential for validating the presence of these compounds in various biological systems and for elucidating their biosynthetic pathways. By matching the retention times and mass fragmentation patterns of biologically derived lipids with those of synthetic standards, researchers can confirm their structural identity and absolute configuration. nih.gov

Metabololipidomics combines lipidomics with the study of metabolic pathways, aiming to understand the dynamic processes of lipid biosynthesis and transformation. This approach has been pivotal in establishing the biosynthetic pathway for the 13-series resolvins. nih.gov Using LC-MS/MS-based metabololipidomics, researchers have provided direct evidence that n-3 DPA is a precursor to a family of four novel mediators: Resolvin T1 (RvT1), RvT2, RvT3, and RvT4. nih.govnih.gov

This research demonstrated that the formation of these RvTs proceeds through a key intermediate, 13-HDPA. nih.govnih.gov By analyzing samples from in vitro and in vivo systems, scientists confirmed that the transformation of n-3 DPA leads to 13-HDPA, which is then further converted by cellular enzymes to the final resolvin structures. This pathway-focused analysis confirmed that the endogenously produced material matched the characteristics of synthetically produced 13R-HDPA, solidifying its role as the central precursor in the RvT biosynthetic cascade. nih.gov

In Vitro Model Systems for Mechanistic Studies

In vitro models are indispensable for dissecting the specific cellular and enzymatic mechanisms involved in the biosynthesis of lipid mediators like 13-HDPA. These controlled environments allow researchers to investigate the roles of specific cell types and enzymes without the complexities of a whole organism.

Human cell cultures are a cornerstone of research into inflammation and its resolution. Studies have shown that 13-series resolvins are biosynthesized during the interaction between neutrophils and endothelial cells. nih.gov The use of isolated human cells has been critical in confirming the biosynthetic sequence from 13-HDPA to the final RvT structures.

Specifically, when synthetically produced 13R-HDPA was incubated with isolated human neutrophils, the cells efficiently converted the precursor into all four members of the 13-series resolvins (RvT1, RvT2, RvT3, and RvT4). nih.govnih.gov This demonstrated the essential role of neutrophil enzymes in the latter stages of the RvT pathway. Furthermore, human endothelial cells have been identified as a source of the 13-HDPA precursor itself. nih.govnih.gov

Table 1: Findings from Human Cell Culture Models in 13-HDPA Research

| Cell Type | Role in Biosynthesis | Key Finding | Reference |

|---|---|---|---|

| Human Endothelial Cells | Production of Precursor | Identified as a source of biologically produced 13-HDPA. | nih.govnih.gov |

| Human Neutrophils | Conversion of Precursor | Convert 13R-HDPA into the four 13-series resolvins (RvT1-4). | nih.govnih.gov |

| Neutrophil-Endothelial Co-cultures | Complete Pathway Demonstration | Biosynthesize 13-series resolvins, indicating cellular cooperation. | nih.gov |

To pinpoint the specific enzymes responsible for the initial step in the pathway, researchers utilize purified, recombinant human enzymes. Incubations of the parent compound, n-3 DPA, with human recombinant cyclooxygenase-2 (hrCOX-2) were conducted to investigate the formation of 13-HDPA. nih.gov

These experiments, coupled with chiral-phase liquid chromatography and mass spectrometry analyses, provided strong evidence that COX-2 is the enzyme that converts n-3 DPA into the hydroperoxide intermediate, 13(R)-hydroperoxydocosapentaenoic acid (13R-HpDPA), which is then reduced to 13R-HDPA. nih.gov The results showed that COX-2 performs this conversion stereoselectively, primarily producing the R-configured stereoisomer, which is consistent with the configuration of the biologically active molecule. nih.govnih.gov

In Vivo Experimental Models for Biological Investigations (e.g., infectious exudates in mice)

While in vitro models are crucial for mechanistic clarity, in vivo models are essential for confirming that these biosynthetic pathways are relevant within a living organism. The mouse model of infection is a well-established system for studying the dynamics of inflammation and resolution.

In the context of 13-HDPA research, analysis of infectious exudates from mice has been critical. Using LC-MS/MS metabololipidomics, researchers successfully identified endogenously produced 13-HDPA in these exudates. nih.govnih.gov The material isolated from the mouse model was then compared to the synthetic 13R-HDPA standard and the material produced in human cell cultures. The perfect match in analytical data (UV spectra and LC-MS/MS fragmentation) across these sources provided definitive evidence that 13R-HDPA is indeed produced during an inflammatory response in vivo. nih.gov This validation in a living system underscores the biological relevance of the entire RvT pathway.

Table 2: List of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 13-Hydroxydocosapentaenoic Acid | 13-HDPA |

| 13(R)-Hydroxydocosapentaenoic Acid | 13R-HDPA |

| 13(R)-Hydroperoxydocosapentaenoic acid | 13R-HpDPA |

| Docosapentaenoic Acid | DPA |

| Resolvin T1 | RvT1 |

| Resolvin T2 | RvT2 |

| Resolvin T3 | RvT3 |

| Resolvin T4 | RvT4 |

Stereochemistry and Biological Activity of Hydroxydocosapentaenoic Acid Enantiomers

Importance of Chirality for Bioactive Lipid Mediators

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology. Enzymes and receptors within the body are themselves chiral, meaning they are highly specific in their interactions with other molecules. This specificity is akin to a lock and key mechanism, where only a key with the correct three-dimensional shape can fit and activate the lock.

For bioactive lipid mediators, chirality dictates their potency, metabolic fate, and the specific signaling pathways they initiate. The enzymatic processes that synthesize these mediators, such as those involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, are often highly stereoselective, producing predominantly one enantiomer over the other. acs.org This enzymatic selectivity underscores the biological importance of a specific stereochemistry for a defined physiological function. For instance, the anti-inflammatory and pro-resolving actions of many lipid mediators are critically dependent on their precise stereochemical configuration.

Differential Biological Activities of (R) and (S) Stereoisomers

The biological activities of the (R) and (S) enantiomers of 13-hydroxydocosapentaenoic acid (HDPA) are distinct, primarily due to the stereoselective nature of their biosynthesis and their roles as precursors to more complex signaling molecules.

The 13(R)-HDPA enantiomer is the primary product of the enzymatic conversion of n-3 docosapentaenoic acid (DPA) by cyclooxygenase-2 (COX-2). acs.orgnih.gov This stereospecificity highlights the biological significance of the R configuration. 13(R)-HDPA serves as a crucial precursor in the biosynthesis of the 13-series resolvins (RvTs), a class of specialized pro-resolving mediators (SPMs). nih.govmdpi.com These RvTs, including RvT1, RvT2, RvT3, and RvT4, exhibit potent pro-resolving and anti-inflammatory properties. nih.gov They have been shown to regulate leukocyte function and control microbial sepsis in animal models. nih.gov The biosynthesis of these protective mediators is initiated by the formation of 13(R)-HDPA, underscoring its pivotal role in the resolution of inflammation. nih.gov

In contrast, 13(S)-HDPA is formed as a minor product during the enzymatic oxygenation of n-3 DPA by COX-2 in human umbilical vein endothelial cells (HUVECs) and in incubations with recombinant human COX-2. acs.org The significantly lower production of the S-enantiomer suggests it may not be the primary mediator in the pro-resolving pathways initiated by COX-2. While specific, distinct biological activities for 13(S)-HDPA are not as well-characterized as for its R-enantiomer, the general principle of stereospecificity in lipid mediators suggests it is unlikely to possess the same pro-resolving precursor activity. It may have different, currently unknown, biological functions or be significantly less active in the pathways dominated by 13(R)-HDPA.

The following table summarizes the key differences between the two stereoisomers:

| Feature | 13(R)-Hydroxydocosapentaenoic Acid | 13(S)-Hydroxydocosapentaenoic Acid |

| Primary Biosynthetic Enzyme | Cyclooxygenase-2 (COX-2) | Minor product of Cyclooxygenase-2 (COX-2) |

| Biological Role | Precursor to 13-series resolvins (RvTs) with pro-resolving and anti-inflammatory activities. nih.govmdpi.com | Less defined; likely less active in pro-resolving pathways initiated by COX-2. |

| Relative Abundance | Major enantiomer produced enzymatically. acs.org | Minor enantiomer produced enzymatically. acs.org |

Research on Stereospecific Synthesis and its Role in Functional Studies

The precise biological functions of individual stereoisomers can only be definitively determined through the use of enantiomerically pure compounds. This is where stereospecific synthesis, a collection of chemical techniques that allow for the preparation of a single, desired stereoisomer, becomes indispensable.

The total stereoselective synthesis of 13(R)-HDPA has been a critical achievement in the study of pro-resolving mediators. nih.govnih.gov By creating a synthetic version of 13(R)-HDPA with a defined stereochemistry, researchers were able to unequivocally confirm its structure and its role as the precursor to the 13-series resolvins. nih.gov Incubating the synthetically produced 13(R)-HDPA with isolated human neutrophils led to the formation of all four RvTs, providing direct evidence for this biosynthetic pathway. nih.gov This synthetic approach was also crucial for matching the synthetically produced molecule with the endogenous compound found in biological samples, confirming the absolute stereochemistry of the naturally occurring mediator. nih.gov

While the focus has largely been on the R-enantiomer due to its role in resolution, the stereospecific synthesis of 13(S)-HDPA would be equally important for a comprehensive understanding of its potential biological roles. Although a specific synthesis for 13(S)-HDPA is not as prominently documented in the context of pro-resolving mediators, general methods for the stereoselective synthesis of other S-hydroxy fatty acids have been developed. These methods often employ chiral starting materials or chiral catalysts to control the stereochemical outcome of the reaction. Access to pure 13(S)-HDPA would enable researchers to conduct functional studies to investigate its specific interactions with cellular receptors and enzymes, and to determine if it possesses any unique biological activities distinct from its R-enantiomer.

The ability to synthesize both enantiomers in their pure forms is fundamental for:

Elucidating biological pathways: Confirming the precise stereochemistry of intermediates and products in a biosynthetic cascade.

Structure-activity relationship studies: Understanding how the three-dimensional structure of a molecule influences its biological function.

Pharmacological investigations: Assessing the specific effects of each enantiomer to identify potential therapeutic agents with desired activities and minimal side effects.

Future Research Directions and Unanswered Questions

Elucidation of Novel Biosynthetic Enzymes and Regulatory Mechanisms

The biosynthesis of 13-series resolvins (RvTs) is known to originate from n-3 docosapentaenoic acid (n-3 DPA). nih.gov Current evidence points to a crucial role for the cyclooxygenase-2 (COX-2) enzyme, particularly during interactions between neutrophils and endothelial cells. nih.gov This process is believed to proceed through the formation of a 13-hydroperoxy intermediate, which is subsequently reduced to the 13-hydroxy form. nih.govnih.gov The stereochemically specific 13(R)-hydroxy-docosapentaenoic acid (13R-HDPA) has been confirmed as the pivotal intermediate from which the four major RvTs are biosynthesized. nih.gov

However, the complete enzymatic landscape governing the formation of 13-HDoHE is likely more complex. A primary unanswered question is whether other enzymes, such as specific lipoxygenases (LOX), can also produce this mediator, potentially in different cell types or under different physiological conditions. The regulation of this pathway also requires deeper investigation. It is known that competition between different polyunsaturated fatty acids (PUFAs) for the same enzymes can significantly alter the profile of lipid mediators produced. researchgate.net Future research should aim to:

Identify and characterize alternative enzymatic pathways for 13-HDoHE synthesis beyond the known COX-2 route.

Investigate the regulatory mechanisms that control the expression and activity of these biosynthetic enzymes. This includes understanding the upstream signaling events and transcription factors that are activated during inflammation and its resolution.

Explore the substrate competition between n-3 DPA and other PUFAs, such as arachidonic acid (AA) and eicosapentaenoic acid (EPA), for access to key enzymes, which would dictate the balance between pro-inflammatory and pro-resolving mediator production. researchgate.net

Deeper Understanding of Enantiomer-Specific Receptor Interactions

While 13(R)-HDoHE is established as the precursor to bioactive resolvins, its own intrinsic biological activities are not well understood. nih.gov Lipid mediators often exert their effects by binding to specific cell surface receptors, typically G-protein coupled receptors (GPCRs). The stereochemistry of the mediator is frequently critical for high-affinity binding and subsequent signal transduction. For many lipid mediators, the R and S enantiomers can have vastly different, or even opposing, biological effects.

A significant gap in current knowledge is the identification of specific receptors for 13-HDoHE. It is unknown whether this compound is merely an intermediate or if it also functions as a signaling molecule in its own right. Key future research goals in this area include:

Screening for and identifying specific receptors for both the 13(R)- and 13(S)-HDoHE enantiomers.

Characterizing the binding affinity and downstream signaling pathways activated by each enantiomer upon receptor engagement. This would clarify whether one enantiomer is more potent or if they activate different cellular responses.

Determining the physiological relevance of these potential interactions in various cell types involved in the inflammatory response, such as macrophages, neutrophils, and endothelial cells.

Advanced Computational Modeling of Compound-Protein Interactions

Computational methods, particularly molecular dynamics (MD) simulations, have become powerful tools for investigating the interactions between lipids and proteins at an atomic level. nih.govucalgary.ca These techniques can be used to predict how a lipid mediator docks into the active site of an enzyme or a binding pocket of a receptor, providing insights that are often difficult to obtain through experimental methods alone. nih.govaip.org Various simulation models, from all-atom (AA) to coarse-grained (CG) representations like MARTINI, allow for the study of these interactions across different time and length scales. nih.govacs.org

Applying these advanced computational approaches to 13-HDoHE could accelerate discovery in this field. Future research should leverage these tools to:

Model the interaction of 13-HDoHE enantiomers with biosynthetic enzymes like COX-2. This could reveal the precise molecular determinants of stereospecific synthesis and provide a basis for designing agents that could modulate this process.

Perform virtual screening and docking studies against libraries of known GPCRs to identify potential receptor candidates for 13-HDoHE, guiding subsequent experimental validation.

Run MD simulations of identified compound-protein complexes to understand the dynamics of the interaction, the stability of the binding, and the conformational changes in the protein that lead to signal initiation. nih.gov This can provide a detailed picture of how the lipid mediator modulates protein function. ucalgary.ca

Development of Novel Analytical Platforms for Lipid Mediator Research

The identification and quantification of lipid mediators in complex biological samples is a significant analytical challenge. These molecules are often present at very low concentrations (pg-ng range) and exist as a myriad of closely related isomers (e.g., regioisomers and stereoisomers). nih.govnih.gov Current state-of-the-art methods rely heavily on liquid chromatography-tandem mass spectrometry (LC-MS/MS), often coupled with chiral chromatography to resolve enantiomers. nih.govnih.gov

While powerful, these methods have limitations. The development of more advanced analytical platforms is crucial for a comprehensive understanding of the lipidome. Future efforts should focus on:

Improving the sensitivity and specificity of detection to more accurately quantify low-abundance mediators in small sample volumes.

Implementing novel fragmentation techniques , such as ultraviolet photodissociation mass spectrometry (UVPD), to enable more confident and detailed structural elucidation of isomers without relying solely on chromatographic separation. nih.gov

Developing high-throughput targeted and untargeted lipidomics platforms. nih.gov Untargeted approaches are particularly valuable for hypothesis generation, as they can reveal unanticipated changes in lipid profiles and lead to the discovery of novel bioactive mediators and metabolic pathways related to 13-HDoHE. nih.gov

Creating new chemical derivatization strategies to enhance the ionization efficiency and chromatographic separation of these molecules, further improving the reliability of their analysis. nih.gov

Q & A

Q. How can researchers navigate terminology inconsistencies in lipidomics literature related to rac-13-Hydroxydocosapentaenoic Acid?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.